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Compound of Interest

Compound Name: 2-Bromo-2-methylpropanamide

Cat. No.: B1266605

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-bromo-2-methylpropanamide. Due to the limited availability of public
experimental spectra, this guide combines theoretical predictions and data from analogous
structures to offer a robust analytical profile, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring
such data are also presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The proton NMR spectrum of 2-bromo-2-methylpropanamide is predicted to be simple due to
the high degree of symmetry in the molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Bromo-2-methylpropanamide
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~1.9 Singlet 6H -C(Br)(CHs)2
~6.0-7.5 Broad Singlet 2H -CONH:

Note: The chemical shift of the amide protons (-NHz) can vary depending on the solvent and

concentration.

3C NMR Spectroscopy

The carbon NMR spectrum is also simplified by the molecule's symmetry, showing only three

distinct carbon environments.

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Bromo-2-methylpropanamide

Chemical Shift (8) ppm Assighment
~35 -C(Br)(CH3)2
~65 -C(Br)(CHs)2
~175 -CO-NH:z

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-bromo-2-methylpropanamide will be characterized by absorptions

corresponding to the amide and alkyl halide groups.

Table 3: Predicted IR Spectroscopic Data for 2-Bromo-2-methylpropanamide
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Wavenumber (cm~?) Intensity Assignment
3400-3200 Strong, Broad N-H stretch (Amide)
2980-2920 Medium C-H stretch (Alkyl)
~1680 Strong C=0 stretch (Amide I)
~1600 Medium N-H bend (Amide II)
~600 Medium-Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. Electron lonization (El) is a common method for small molecules.

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-2-methylpropanamide

m/z Relative Abundance Assighment

[M]* (Molecular ion with 7°Br/
165/167 Low

81Br)
122/124 Moderate [M - CsH7]*
86 High [M - Br]*
72 High [C4aHeNO]*
44 High [CONHz]*

Note: The presence of bromine will result in characteristic isotopic patterns for bromine-
containing fragments (M and M+2 peaks in a ~1:1 ratio).

Experimental Protocols
NMR Spectroscopy

A general protocol for acquiring NMR spectra of a solid organic compound like 2-bromo-2-
methylpropanamide is as follows:
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o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to 0 ppm.

e Transfer: Filter the solution into a 5 mm NMR tube.

o Acquisition: Place the NMR tube in the spectrometer and acquire the *H and 13C NMR
spectra. Standard pulse programs are typically used.

FTIR Spectroscopy of a Solid Sample

For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly
used.

o KBr Pellet Method:

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle.

o Place the mixture into a pellet die and apply pressure to form a transparent pellet.
o Place the pellet in the sample holder of the FTIR instrument for analysis.[1]

e ATR Method:
o Ensure the ATR crystal is clean.

o Place the solid sample directly on the ATR crystal and apply pressure to ensure good
contact.

o Run the FTIR analysis.[1]

Electron lonization Mass Spectrometry (EI-MS)

EI-MS is a common technique for volatile and thermally stable compounds.
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» Sample Introduction: The sample is introduced into the ion source, typically after being
vaporized. For solid samples, a direct insertion probe may be used.

« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.[2][3]

e Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates
them based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 2-Bromo-2-methylpropanamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266605#2-bromo-2-methylpropanamide-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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